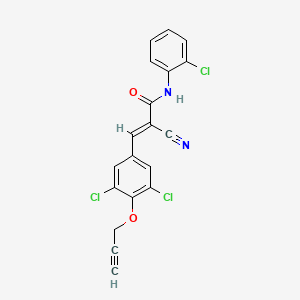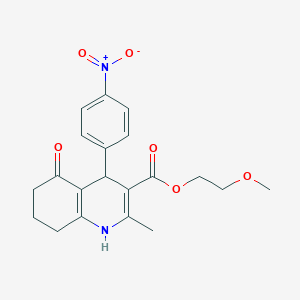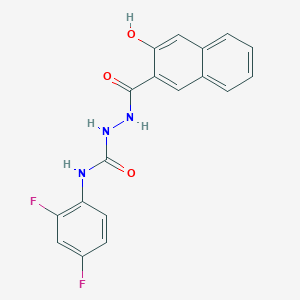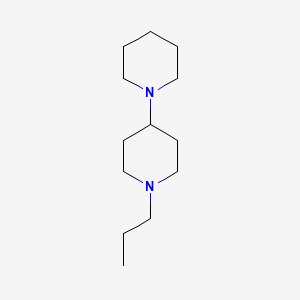
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the chlorophenyl and prop-2-ynoxyphenyl groups can be added through electrophilic aromatic substitution and Sonogashira coupling reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and prop-2-ynoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogens for electrophilic substitution are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potentially useful in drug development due to its unique structure and reactivity.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and chlorophenyl groups may interact with enzymes or receptors, altering their activity. The prop-2-ynoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the dichloro and prop-2-ynoxy groups, resulting in different reactivity and applications.
(E)-N-(2-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of the prop-2-ynoxy group, affecting its chemical behavior.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-prop-2-ynoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O2/c1-2-7-26-18-15(21)9-12(10-16(18)22)8-13(11-23)19(25)24-17-6-4-3-5-14(17)20/h1,3-6,8-10H,7H2,(H,24,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDXNCFTMFHFT-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5241124.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5241130.png)


![methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5241152.png)
![N-(5-CHLORO-2-METHYLPHENYL)-4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B5241159.png)
![N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5241166.png)
![N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-methylphenoxy)ethyl]-2-pyridinamine](/img/structure/B5241172.png)


![4-{2-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}-2-methoxyphenol](/img/structure/B5241183.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B5241190.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5241213.png)
